molecular formula C10H10Cl2N2O2 B14353975 [[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate

[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate

Cat. No.: B14353975
M. Wt: 261.10 g/mol
InChI Key: MDNNHWVCFHBHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate is a complex organic compound characterized by the presence of amino and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate typically involves the reaction of 3-chlorophenylamine with 3-chloropropanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include oxides, amines, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including pharmaceuticals and chemical synthesis .

Scientific Research Applications

[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl derivatives and amino acid esters. Examples include 3-chlorophenylalanine and 3-chlorophenylglycine .

Uniqueness

[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

[[amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate

InChI

InChI=1S/C10H10Cl2N2O2/c11-5-4-9(15)16-14-10(13)7-2-1-3-8(12)6-7/h1-3,6H,4-5H2,(H2,13,14)

InChI Key

MDNNHWVCFHBHTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NOC(=O)CCCl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.